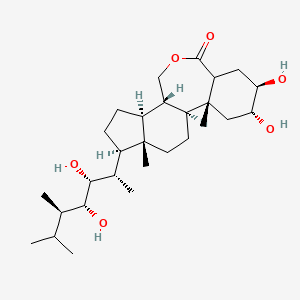

3,24-Diepibrassinolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,24-Diepibrassinolide is a plant steroid hormone belonging to the brassinosteroid family. Brassinosteroids are known for their significant role in plant growth and development. These compounds exhibit diverse biological activities, including promoting cell elongation, division, and differentiation. This compound is particularly notable for its ability to enhance plant resistance to various stress factors, making it a valuable compound in agricultural research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepibrassinolide typically involves multiple steps, starting from readily available steroid precursors. The process includes hydroxylation, oxidation, and cyclization reactions. One common synthetic route involves the transformation of 24-epicastasterone to 3,24-diepicastasterone, followed by oxidation to 20R-hydroxy-3,24-diepicastasterone and subsequent reduction to form the desired compound .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell cultures, are being explored to produce this compound on a larger scale. These methods aim to optimize yield and reduce production costs while maintaining the compound’s biological activity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,24-Diepibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce hydroxyl groups at specific positions on the steroid backbone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones to alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, altering its properties.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound.

Applications De Recherche Scientifique

3,24-Diepibrassinolide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the structure-activity relationships of brassinosteroids. Researchers investigate how modifications to its structure affect its biological activity and stability .

Biology: In biological research, this compound is studied for its role in plant growth and development. It is used to understand the molecular mechanisms underlying plant hormone signaling and stress responses. The compound has been shown to enhance plant resistance to various abiotic stresses, such as salinity and drought .

Medicine: Although primarily studied in plants, this compound’s potential therapeutic applications in medicine are being explored. Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for various human diseases .

Industry: In the agricultural industry, this compound is used to improve crop yield and quality. It is applied as a foliar spray to enhance plant growth, increase resistance to pests and diseases, and improve tolerance to environmental stresses .

Mécanisme D'action

The mechanism of action of 3,24-Diepibrassinolide involves its interaction with specific receptors and signaling pathways in plants. The compound binds to brassinosteroid receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that regulate the expression of genes involved in cell growth, division, and stress responses .

Molecular Targets and Pathways:

Brassinosteroid Receptors: The primary molecular targets of this compound are brassinosteroid receptors, such as BRI1 (Brassinosteroid Insensitive 1).

Signaling Pathways: The compound activates the BR signaling pathway, which involves the phosphorylation and dephosphorylation of various proteins, ultimately leading to changes in gene expression.

Comparaison Avec Des Composés Similaires

24-Epibrassinolide: Another potent brassinosteroid known for its role in enhancing plant growth and stress tolerance.

Castasterone: A precursor to brassinolide, castasterone is involved in the biosynthesis of various brassinosteroids.

Uniqueness: 3,24-Diepibrassinolide’s unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct biological activities.

Propriétés

IUPAC Name |

(1S,2R,4R,5R,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21?,22-,23-,24-,25-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-HESLLCPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)C4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)